molecular formula C29H24N6O8 B2642560 4-(2,4-bis((4-methoxyphenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 313660-33-2

4-(2,4-bis((4-methoxyphenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Katalognummer: B2642560
CAS-Nummer: 313660-33-2
Molekulargewicht: 584.545
InChI-Schlüssel: IIYKTZAOPUDVIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,4-bis((4-methoxyphenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C29H24N6O8 and its molecular weight is 584.545. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-(2,4-bis((4-methoxyphenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of 3,4-dihydroquinoxalin-2(1H)-ones has been extensively documented. Various methods include:

  • Cyclization reactions involving 1,2-phenylenediamine and different acylating agents.
  • Multicomponent coupling reactions , which allow for the introduction of various substituents that can enhance biological activity .

Antibacterial Activity

Recent studies have demonstrated that derivatives of 3,4-dihydroquinoxalin-2(1H)-one exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • Compound 5i showed equipotent activity against tested strains, while 5j , with a fluorine substituent, displayed good activity against all strains tested .
  • Table 1 summarizes the antibacterial activity of various derivatives:
CompoundStructureGram-Negative Activity (Zone of Inhibition mm)Gram-Positive Activity (Zone of Inhibition mm)
5aHE. coli: 18; P. aeruginosa: 20S. aureus: 15; S. pyogenes: 17
5bm-OCH3E. coli: 19; P. aeruginosa: 18S. aureus: 16; S. pyogenes: 18
5im-FE. coli: 22; P. aeruginosa: 21S. aureus: 20; S. pyogenes: 19

Antiviral Activity

The compound has also been evaluated for antiviral properties:

  • GW420867X , a related compound in clinical trials, demonstrated potent antiviral activity against HIV-1 with an IC50 value of 179μM179\mu M and an IC90 value of 11μM11\mu M . This suggests a potential pathway for the development of new antiviral agents based on the dihydroquinoxalinone scaffold.

Anti-inflammatory Activity

Research indicates that certain derivatives can act as anti-inflammatory agents by interacting with estrogen receptors:

  • A derivative was identified as an estrogen receptor antagonist with an IC50 value in nanomolar range, indicating significant potential for therapeutic applications in inflammatory diseases .

Case Studies

Several studies highlight the diverse biological activities of compounds related to the quinoxaline framework:

  • Clinical Trials : GW420867X was administered to HIV-1 infected patients and was well tolerated while exhibiting significant antiviral effects when used alone or in combination with other drugs .
  • Structure-Activity Relationship Studies : Investigations into various substitutions on the quinoxaline core have led to compounds with improved bioavailability and potency as non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Eigenschaften

IUPAC Name

4-[2,4-bis(4-methoxyanilino)-3,5-dinitrobenzoyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N6O8/c1-42-19-11-7-17(8-12-19)30-26-21(29(37)33-16-25(36)32-22-5-3-4-6-23(22)33)15-24(34(38)39)27(28(26)35(40)41)31-18-9-13-20(43-2)14-10-18/h3-15,30-31H,16H2,1-2H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYKTZAOPUDVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C(=C(C=C2C(=O)N3CC(=O)NC4=CC=CC=C43)[N+](=O)[O-])NC5=CC=C(C=C5)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N6O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.